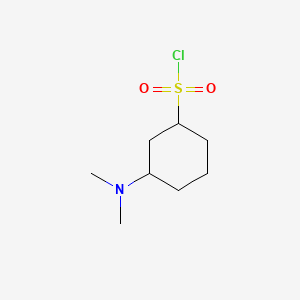
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is a chemical compound known for its reactivity and versatility in organic synthesis. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) attached to a chlorine atom. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the formation of sulfonamides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)cyclohexane-1-sulfonyl chloride typically involves the reaction of 3-(Dimethylamino)cyclohexane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
3-(Dimethylamino)cyclohexane-1-sulfonic acid+SOCl2→3-(Dimethylamino)cyclohexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) in place of thionyl chloride. These methods can offer higher yields and more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for the reduction of sulfonyl chlorides.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Sulfonyl Hydrides: Formed from reduction reactions.
Applications De Recherche Scientifique
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of sulfonamide-based drugs.
Biochemistry: For the modification of proteins and peptides through sulfonamide linkages.
Material Science: In the preparation of functionalized polymers and materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)cyclohexane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: Another sulfonyl chloride derivative used in fluorescence labeling of proteins and peptides.
Tosyl Chloride: Commonly used in organic synthesis for the protection of hydroxyl groups.
Mesyl Chloride: Used in the formation of mesylates, which are good leaving groups in nucleophilic substitution reactions.
Uniqueness
3-(Dimethylamino)cyclohexane-1-sulfonyl chloride is unique due to its specific structure, which includes a cyclohexane ring and a dimethylamino group. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable in certain synthetic applications.
Propriétés
Formule moléculaire |
C8H16ClNO2S |
|---|---|
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
3-(dimethylamino)cyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
KPVQJRUIWXYVEB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCC(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















